Griseusin A

Antimicrobial Discovery MRSA Natural Product Antibiotics

SAR campaigns using generic 'griseusin' mixtures risk confounding D-ring status artifacts that obscure true structure-activity relationships. Griseusin A is the rigorously defined, D-ring-closed reference standard that eliminates this ambiguity. - Intact γ-lactone D-ring confers 2- to 10-fold potency advantage over D-ring open analogs (Griseusin B/D) across A549, PC3, HCT116, and DLD-1 cell lines. - Validated Prx1 inhibitor (IC50 2.3 μM) with confirmed mTORC1 pathway engagement via 4E-BP1 phosphorylation suppression; COMPARE-negative profile confirms a novel, first-in-class mechanism. - Reproducible antimicrobial benchmark: MIC ≤1.0 μg/mL against both MRSA and E. coli O157:H7, equipotent to 4′-deacetyl griseusin A under identical assay conditions. Supplied with full analytical documentation (HPLC, HR-MS, 1D/2D NMR) to support regulatory-grade data packages. Standard research quantities available for immediate quotation; larger-scale fermentation campaigns accommodated through custom synthesis.

Molecular Formula C22H20O10
Molecular Weight 444.4 g/mol
Cat. No. B1258624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseusin A
Synonymsgriseusin
griseusin A
griseusin B
griseusin C
griseusin F
griseusin G
griseusins
Molecular FormulaC22H20O10
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C
InChIInChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3/t8-,12-,13-,20+,21-,22-/m1/s1
InChIKeyDKQCCDMPFPKSEP-KSOWGMSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseusin A: A Pyranonaphthoquinone Antibiotic from Streptomyces for Antimicrobial and Antitumor Research Procurement


Griseusin A is a pyranonaphthoquinone antibiotic isolated from Streptomyces griseus, distinguished by its 5-hydroxy-1,4-naphthoquinone chromophore and a complex spiroketal ring system [1]. As a member of the griseusin family, it exhibits activity against Gram-positive bacteria and demonstrates cytotoxic effects against tumor cell lines, positioning it as a valuable scaffold for antimicrobial and anticancer drug discovery programs [2].

1 Spiroketal pyranonaphthoquinone scaffold for antimicrobial screening context
2 Cell-model endpoint review across multiple cancer cell lines
3 Non-canonical mechanism probe fit (COMPARE-negative classification)

Why Griseusin A Cannot Be Substituted by Generic Pyranonaphthoquinones in Critical Assays


The griseusin scaffold features a distinctive spiroketal ring junction and stereochemical complexity that profoundly influences bioactivity; minor structural modifications, such as acetylation at the 4' position, glycosylation, or stereoisomerism, result in orders-of-magnitude differences in antibacterial potency and cytotoxicity [1]. For instance, 4'-deacetyl griseusin A exhibits markedly higher cytotoxicity against HeLa cells (IC50 = 0.43 μg/mL) compared to the crude extract, demonstrating that even a single acetyl group removal dramatically alters the pharmacological profile [2]. This structure-activity sensitivity renders generic substitution scientifically unsound and highlights the necessity of procuring well-defined, characterized Griseusin A for reproducible research.

D-ring status Open-ring analogs may shift cytotoxicity profile; D-ring intact form supports higher reported potency.
C3′-acetylation 4′-deacetyl analog may differ in cytotoxicity endpoints; direct substitution requires validation.
Enantiomeric form Enantiomer may not reproduce regenerative biology assay response; enantiomer-specific review needed.

Quantitative Comparative Evidence for Griseusin A vs. Closest Analogs in Scientific Selection


Griseusin A Exhibits Potent Anti-MRSA Activity Comparable to Its 4'-Deacetyl Analog

Griseusin A demonstrates strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli O157-H7, with a minimum inhibitory concentration (MIC) of ≤1.0 μg/mL against both pathogens [1]. This activity is quantitatively equivalent to that of its co-isolated analog, 4'-deacetyl griseusin A, which also shows MIC ≤1.0 μg/mL under the same assay conditions [1]. The data confirm that Griseusin A's core scaffold is sufficient for potent antibacterial activity, and the compound represents a validated starting point for antibiotic development against drug-resistant Gram-positive infections.

Cytotoxicity comparison
Head-to-head
A549: 1.0 vs 4.1 μM; PC3: 0.1 vs 2.1 μM; HCT116: 0.2 vs 1.2 μM; DLD-1: 0.1 vs 0.6 μM
Supports cytotoxicity endpoint review vs. D-ring open analog
MTT assay; reported 4- to 21-fold difference across lines
Antimicrobial Discovery MRSA Natural Product Antibiotics

The Glycosylated Derivative 3'-O-Forosaminyl-Griseusin A Shows Enhanced Anti-MRSA Potency

Glycosylation of Griseusin A at the 3' position with a forosamine sugar produces 3'-O-forosaminyl-griseusin A, which exhibits potent anti-MRSA activity with MIC values ranging from 0.39 to 1.56 μg/mL . This potency is comparable to, and in some strains exceeds, that of the parent Griseusin A (MIC ≤1.0 μg/mL) [1]. The data indicate that forosaminyl modification enhances or maintains antibacterial activity, providing a structural handle for further medicinal chemistry optimization.

D-ring SAR inference
Class-level
D-ring closed griseusins generally show 2- to 10-fold higher potency in A549
Supports D-ring intact form selection for pathway-response studies
Panel of 20 congeners; context-dependent
Glycosylated Antibiotics MRSA Structure-Activity Relationship

4'-Deacetyl Griseusin A Displays Potent and Selective Cytotoxicity Against Human Cancer Cell Lines

4'-Deacetyl griseusin A, a derivative of Griseusin A, exhibits pronounced cytotoxic activity against HeLa (human cervical cancer) and L-929 (murine fibroblast) cell lines, with IC50 values of 0.43 μg/mL and 0.12 μg/mL, respectively [1]. In contrast, the crude EtOAc extract from the same source showed significantly weaker cytotoxicity (IC50 = 1.57 μg/mL against HeLa; 2.43 μg/mL against L-929) [1]. While direct IC50 data for the parent Griseusin A in this assay are not reported, this demonstrates that deacetylation at the 4' position dramatically enhances cytotoxicity, underscoring the importance of specific griseusin derivatives for targeted anticancer research.

Prx1 inhibition
Assay context
IC50 2.3 μM (biochemical assay)
Reported target engagement context; complements frenolicin B scaffold
Frenolicin B reported IC50 0.2 μM for comparison
Anticancer Natural Products Cytotoxicity HeLa L-929

4'-Dehydro-Deacetylgriseusin A Exhibits Pronounced Cytotoxic Selectivity Across a 37-Cell Line Panel

The synthetic derivative 4'-dehydro-deacetylgriseusin A demonstrates significant cytotoxic potency with a mean IC50 of 0.430 μM across a panel of 37 human tumor cell lines, and displays pronounced selectivity for mammary cancer, renal cancer, and melanoma [1]. This level of selectivity is not reported for the parent Griseusin A, highlighting the value of specific griseusin derivatives for targeted cancer therapy. The compound also inhibited anchorage-independent growth and colony formation of tumor cells in a clonogenic assay involving 51 solid tumor samples, further validating its potential as an anticancer lead [1].

Mechanism differentiation
Head-to-head
COMPARE-negative; axolotl tail inhibition '+'
Supports non-canonical mechanism probe context
ent-Griseusin B inactive in axolotl assay
Anticancer Drug Discovery Selective Cytotoxicity Pyranonaphthoquinone

The Griseusin Biosynthetic Gene Cluster Provides a Platform for Combinatorial Biosynthesis

The griseusin biosynthetic gene cluster (BGC) from Streptomyces griseus has been cloned and sequenced, revealing five open reading frames (gris genes) encoding a type II polyketide synthase (PKS) [1]. Targeted gene inactivation of these gris genes abolishes production of both Griseusin A and B, confirming their essential role in biosynthesis [1]. Additionally, a 'silent' griseusin BGC in Streptomyces sp. CA-256286 has been activated using heterologous transcriptional regulators, enabling the production of 3'-O-α-d-forosaminyl-(+)-griseusin A [2]. This genetic tractability distinguishes Griseusin A from many other pyranonaphthoquinones for which the BGC remains uncharacterized, enabling combinatorial biosynthetic approaches for analog generation.

Antimicrobial MIC
Head-to-head
≤1.0 μg/mL (MRSA and E. coli O157-H7)
Supports antimicrobial screening context
Equivalent MIC for 4′-deacetyl analog reported
Natural Product Biosynthesis Genetic Engineering Combinatorial Biosynthesis

Enantioselective Total Synthesis Enables Access to Structurally Diverse Griseusin Analogs

The first enantioselective total synthesis of Griseusin A, Griseusin C, 4'-deacetyl-griseusin A, and two non-native analogs has been achieved in 11–14 steps [1]. This synthetic strategy, featuring a hydroxy-directed C–H olefination and stereoselective epoxidation, provides reliable access to the challenging spiroketal-containing scaffold [1]. Critically, the synthesis enables evaluation of the tetrahydro-spiropyran ring's impact on bioactivity; colorectal cancer cell cytotoxicity assays of the final products confirmed that this structural motif is essential for anticancer activity [1]. This synthetic accessibility contrasts with many pyranonaphthoquinones that lack a scalable enantioselective route, positioning Griseusin A as a preferred scaffold for systematic structure-activity relationship (SAR) studies and medicinal chemistry campaigns.

Cytotoxicity gap
Data to verify
Griseusin A IC50 not separately reported for HeLa/L-929
Direct cytotoxicity comparison requires explicit IC50 data
4′-deacetyl analog IC50: 0.43 μg/mL (HeLa), 0.12 μg/mL (L-929)
Total Synthesis Enantioselective Synthesis Chemical Biology SAR Studies

Optimal Research and Procurement Scenarios for Griseusin A and Its Derivatives


Antibacterial Drug Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens

Griseusin A, with its MIC ≤1.0 μg/mL against MRSA and E. coli [1], is ideally suited for use as a positive control or lead scaffold in antimicrobial screening programs. Its glycosylated derivative, 3'-O-forosaminyl-griseusin A, shows comparable or slightly enhanced potency (MIC 0.39–1.56 μg/mL) , making both compounds valuable for SAR studies aimed at optimizing anti-MRSA activity.

Anticancer Lead Identification and SAR Studies

4'-Deacetyl griseusin A's potent cytotoxicity against HeLa (IC50 = 0.43 μg/mL) and L-929 (IC50 = 0.12 μg/mL) cells [1] makes it a compelling starting point for anticancer drug discovery. The selective activity of 4'-dehydro-deacetylgriseusin A against mammary, renal, and melanoma cancers (mean IC50 = 0.430 μM across 37 cell lines) [2] further supports the use of specific griseusin derivatives in targeted oncology research.

Combinatorial Biosynthesis and Metabolic Engineering for Analog Generation

The fully characterized griseusin biosynthetic gene cluster (gris PKS) [1] and the successful activation of a silent BGC via transcriptional regulator overexpression provide a genetic platform for generating novel griseusin analogs. Researchers can leverage this tractable system for combinatorial biosynthesis, avoiding the limitations of total synthesis and enabling the production of diverse libraries for bioactivity screening.

Medicinal Chemistry and Enantioselective Scaffold Diversification

The validated enantioselective total synthesis route to Griseusin A (11–14 steps) [1] enables the systematic exploration of the griseusin scaffold. This synthetic accessibility allows medicinal chemists to procure a range of structurally defined analogs, including non-natural derivatives, for detailed SAR investigations into the spiroketal ring system's contribution to antibacterial and anticancer activities.

Application
Selection Property
Validation Focus
Prx1/Grx3 pathway research
Spiroketal pharmacophore identity
Target engagement and mTORC1/4E-BP1 endpoint review
D-ring lactone SAR studies
D-ring intact reference standard
Cytotoxicity endpoint context across cell lines
Antimicrobial screening
Reproducible MIC benchmark
MIC and strain-panel endpoints
Regenerative biology probe
Axolotl assay response context
Non-canonical mechanism endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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